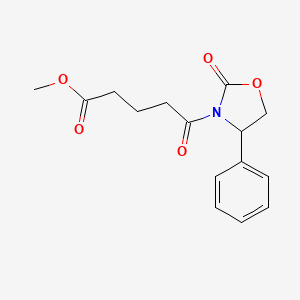

Methyl 5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)pentanoate

Description

Methyl 5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)pentanoate is a chiral oxazolidinone derivative with a methyl ester-terminated pentanoate chain. Its structure features a 1,3-oxazolidin-2-one ring substituted with a phenyl group at the 4-position and a ketone-linked pentanoate moiety. This compound is cataloged as a chiral building block for asymmetric synthesis, with the (S)-enantiomer (CAS 477558-79-5) available at 95% purity .

Properties

Molecular Formula |

C15H17NO5 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

methyl 5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)pentanoate |

InChI |

InChI=1S/C15H17NO5/c1-20-14(18)9-5-8-13(17)16-12(10-21-15(16)19)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |

InChI Key |

BKIAMCGCOYQVPC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC(=O)N1C(COC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The preparation of methyl 5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)pentanoate typically involves the construction of the oxazolidinone ring followed by the introduction of the pentanoate side chain bearing keto functionality. The synthetic approach commonly uses chiral oxazolidinones as starting materials or intermediates, enabling stereoselective synthesis.

Two main synthetic pathways are reported:

- Acylation of chiral oxazolidinones with 5-oxopentanoic acid derivatives

- Cyclization reactions to form the oxazolidinone ring from amino alcohols and acid derivatives

Detailed Synthetic Procedures

Acylation Using 5-Oxopentanoic Acid and (S)-4-Phenyl-2-oxazolidinone

One well-documented method involves the acylation of (S)-4-phenyl-2-oxazolidinone with 5-oxopentanoic acid derivatives under coupling conditions facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane or N,N-dimethylformamide (DMF).

Typical reaction conditions and outcomes:

| Parameter | Details |

|---|---|

| Starting materials | 5-(4-Fluorophenyl)-5-oxopentanoic acid (or analogs), (S)-4-phenyl-2-oxazolidinone |

| Coupling agents | Dicyclohexylcarbodiimide (DCC), trimethylacetyl chloride |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane (DCM), N,N-dimethylformamide (DMF) |

| Temperature | 0–5 °C during addition, then room temperature to 35 °C |

| Reaction time | 1.5 to 2 hours |

| Workup | Filtration to remove by-products, aqueous washes (HCl, water, saturated NaCl), drying |

| Purification | Crystallization from isopropanol |

| Yield | 85.7% to 86% |

| Product characterization | Melting point ~91 °C, HPLC purity ~94%, 1H NMR consistent with structure |

Summary of synthetic steps:

- Dissolution of 5-oxopentanoic acid derivative and DMAP in DMF or DCM.

- Cooling to 0–5 °C and dropwise addition of activating agent (trimethylacetyl chloride or DCC).

- Stirring to form an activated intermediate.

- Addition of (S)-4-phenyl-2-oxazolidinone and further stirring at 30–35 °C.

- Workup involving aqueous quenching, filtration, and washing.

- Crystallization from isopropanol to obtain the target compound as a white crystalline solid.

Alternative Synthetic Routes

- Construction of the oxazolidinone ring via cyclization of amino alcohols with appropriate acid derivatives has been reported but is less documented specifically for this compound.

- The chiral center is introduced or maintained by using enantiomerically pure oxazolidinone precursors.

Reaction Mechanism Insights

- The coupling reaction proceeds via activation of the carboxylic acid group to form an active ester or anhydride intermediate.

- Nucleophilic attack by the nitrogen atom of the oxazolidinone ring leads to amide bond formation.

- The stereochemistry at the 4-position of the oxazolidinone ring is preserved during the reaction.

Data Tables

| Step | Reagents/Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|

| 1 | 5-(4-Fluorophenyl)-5-oxopentanoic acid + DMAP + trimethylacetyl chloride in DMF, 0–5 °C | 85.7 | Off-white moist powder | Precipitate formation, controlled addition |

| 2 | Addition of (S)-4-phenyl-2-oxazolidinone, stir at 30–35 °C for 2 h | - | Yellow suspension | Reaction monitored by TLC and HPLC |

| 3 | Workup: aqueous quench, filtration, washing | - | Crude solid | Removal of by-products |

| 4 | Crystallization from isopropanol | 85.7–86 | White crystalline solid | Purity >94%, melting point ~91 °C |

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Fluorophenyl)-5-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-1,5-pentanedione (CAS 404874-93-7)

- Structure : Contains a fluorophenyl group and a diketone (1,5-pentanedione) backbone.

- Molecular Formula: C₂₀H₁₈FNO₄ (MW: 355.36 g/mol) vs. C₁₅H₁₇NO₅ (estimated MW: 299.3 g/mol for the target compound).

- Properties : Higher lipophilicity (LogP: 2.08) due to fluorine and aromaticity, boiling point 568.4°C, and flash point 297.6°C .

- Applications : Fluorine enhances metabolic stability, making it suitable for pharmaceutical intermediates.

Ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate

- Structure: Ethyl ester with a 3-phenoxyphenyl substituent.

- Key Differences: Bulkier phenoxy group increases steric hindrance, reducing reactivity in nucleophilic acyl substitutions. Ethyl ester may lower solubility compared to the methyl variant .

(3S)-3-Methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic Acid

- Structure: Thiazole ring replaces oxazolidinone; terminal carboxylic acid instead of ester.

- Properties : Smaller (MW: 228.27 g/mol, C₉H₁₂N₂O₃S), polar carboxylic acid enhances aqueous solubility. Thiazole’s basicity may influence binding in biological systems .

(R)-5-Methyloxazolidin-2-one and (S)-4-Methyloxazolidin-2-one

- Structure: Simpler oxazolidinones lacking the pentanoate chain.

- Applications: Used as chiral auxiliaries in asymmetric catalysis. Smaller size (e.g., (R)-5-Methyl: C₄H₇NO₂, MW: 101.1 g/mol) improves volatility for gas-phase reactions .

Comparative Data Table

*Estimated based on structural analogs.

Key Research Findings

- Stereochemical Impact: The (S)-enantiomer of the target compound is preferred in asymmetric synthesis due to its configurationally defined oxazolidinone ring, which directs stereoselective reactions .

- Fluorine Substitution : The fluorinated analog (CAS 404874-93-7) exhibits enhanced thermal stability (boiling point >500°C) and drug-like properties, making it a candidate for preclinical studies .

Biological Activity

Methyl 5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)pentanoate (CAS Number: 58827442) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 289.30 g/mol. The structure features a pentanoate moiety linked to an oxazolidinone ring, which is known for its biological significance in various pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₀₅ |

| Molecular Weight | 289.30 g/mol |

| CAS Number | 58827442 |

| Solubility | Soluble in DMSO |

| Purity | >95% |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Research has shown that oxazolidinone derivatives can inhibit bacterial protein synthesis, making them effective against various Gram-positive bacteria.

Case Study: Inhibition of Staphylococcus aureus

In a study examining the antibacterial effects of oxazolidinone derivatives, this compound exhibited an MIC (Minimum Inhibitory Concentration) of approximately 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that oxazolidinones can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings: Cytokine Modulation

A study revealed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro, suggesting its role in attenuating inflammatory responses .

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. Similar oxazolidinone derivatives have shown promise in inhibiting tumor cell proliferation through various mechanisms.

Case Study: Effect on Cancer Cell Lines

In vitro experiments demonstrated that methyl 5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-y)pentanoate inhibited the growth of MCF7 breast cancer cells with an IC50 value of 25 µM, indicating its potential as an anticancer agent .

The biological activities of methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-y)pentanoate can be attributed to its ability to interact with specific molecular targets:

- Ribosomal Binding : Similar compounds bind to the bacterial ribosome, inhibiting protein synthesis.

- Cytokine Inhibition : The compound may inhibit signaling pathways involved in cytokine production.

- Cell Cycle Arrest : Evidence suggests it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Basic: What synthetic strategies are effective for preparing Methyl 5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)pentanoate?

Methodological Answer:

The synthesis typically involves coupling a methyl pentanoate backbone with a preformed 2-oxo-4-phenyl-1,3-oxazolidin-3-yl moiety. Key steps include:

- Oxazolidinone preparation : Start with 4-phenyl-1,3-oxazolidin-2-one derivatives (e.g., (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, CAS 77943-39-6, listed in Kanto Reagents catalogs) as precursors .

- Esterification : Use coupling agents like DCC/DMAP or activated esters to link the oxazolidinone fragment to the pentanoate chain.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves yield and purity.

Optimize reaction time and temperature (e.g., 0–25°C, 12–24 hrs) to minimize side reactions like oxazolidinone ring-opening.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for resolving:

- Disorder in the oxazolidinone ring : Partial occupancy or rotational disorder may occur due to steric hindrance from the phenyl group. Apply restraints (e.g., DFIX, SIMU) during refinement .

- Twinning : If crystals exhibit twinning (common in bulky esters), use the TWIN/BASF commands in SHELX to model twin domains .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., C=O···H-N) to confirm stabilization of the oxazolidinone ring.

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks at δ 3.6–3.8 ppm (ester methyl), δ 4.1–4.3 ppm (oxazolidinone N-CH₂), and δ 7.2–7.5 ppm (phenyl protons) .

- ¹³C NMR : Signals for carbonyl groups (δ 170–175 ppm) and oxazolidinone carbons (δ 60–70 ppm).

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (oxazolidinone C=O) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the ester group).

Advanced: How can computational modeling predict reactivity at the oxazolidinone ring?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model nucleophilic attack at the oxazolidinone carbonyl. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.

- MD Simulations : Study solvation effects (e.g., in DMSO or water) on ring stability. Polar solvents may stabilize the ring via hydrogen bonding .

- Docking Studies : If targeting enzymes (e.g., bacterial transpeptidases), dock the compound into active sites to evaluate steric compatibility with the phenyl substituent.

Basic: What in vitro assays assess biological activity?

Methodological Answer:

- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus), as oxazolidinone derivatives inhibit protein synthesis . Use MIC assays with concentrations ranging 0.5–128 µg/mL.

- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity.

- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric or colorimetric substrates.

Advanced: How does stereochemistry at the oxazolidinone ring affect bioactivity?

Methodological Answer:

- Chiral Synthesis : Use enantiopure oxazolidinone precursors (e.g., (4R,5S)-configured derivatives) to prepare stereoisomers .

- SAR Studies : Compare IC₅₀ values of enantiomers. For example, the (S)-configuration may enhance binding to ribosomal targets .

- Circular Dichroism (CD) : Confirm absolute configuration and correlate with activity trends.

Basic: What stability studies are required for storage and handling?

Methodological Answer:

- Degradation Kinetics : Perform accelerated stability testing (40°C/75% RH, 1–3 months) and monitor via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photooxidation of the oxazolidinone ring.

- pH Stability : Incubate in buffers (pH 1–10) and quantify degradation products (e.g., hydrolyzed pentanoic acid) using LC-MS .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (solvent polarity, catalyst loading) systematically to identify optimal conditions.

- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to track intermediate formation (e.g., acylimidazole intermediates).

- Side-Reaction Analysis : Characterize byproducts (e.g., ring-opened amines) via 2D NMR (HSQC, HMBC) to adjust protecting groups .

Basic: How to compare this compound with structurally related esters?

Methodological Answer:

- SAR Tables : Tabulate analogs (e.g., ethyl or benzyl esters) and their bioactivity. For example, ethyl esters may exhibit higher logP values, altering membrane permeability .

- Thermal Analysis : Compare DSC/TGA profiles to assess melting points and thermal decomposition pathways.

- Electronic Effects : Use Hammett constants to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reactivity .

Advanced: What toxicological mechanisms should be explored?

Methodological Answer:

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Look for glutathione adducts indicating reactive intermediates.

- Genotoxicity : Perform Ames tests (TA98/TA100 strains) to assess mutagenic potential.

- Mitochondrial Toxicity : Measure oxygen consumption rates (Seahorse Analyzer) in primary hepatocytes, as oxazolidinones can inhibit mitochondrial protein synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.